Product packaging for Biphenyl-3,4,5-triamine(Cat. No.:)

Biphenyl-3,4,5-triamine

Cat. No.: B8329308
M. Wt: 199.25 g/mol
InChI Key: HBIZLSARCHVFSQ-UHFFFAOYSA-N
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Description

Biphenyl-3,4,5-triamine is a multi-functional aromatic amine of significant interest in advanced materials research. Its molecular structure, featuring a biphenyl core with three amine groups, makes it a versatile building block for constructing complex organic frameworks and electronic materials. Researchers value this compound for its potential application in the synthesis of novel Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), where it can act as a node to create porous structures with tailored properties for gas storage, separation, and catalysis . In the field of optoelectronics, triamine derivatives are crucial precursors for developing high-performance organic light-emitting diodes (OLEDs) . Similar structured compounds are used to create hole-transporting materials (HTMs) that are essential for efficient charge injection and balance in OLED devices, leading to enhanced efficiency and stability . The thermal stability of such aromatic amines also contributes to the improved durability of the final electronic device . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product specifications and available safety data for handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B8329308 Biphenyl-3,4,5-triamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-phenylbenzene-1,2,3-triamine

InChI

InChI=1S/C12H13N3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,13-15H2

InChI Key

HBIZLSARCHVFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)N)N)N

Origin of Product

United States

Synthetic Methodologies for Biphenyl 3,4,5 Triamine and Its Structural Analogues

Direct Synthetic Approaches

Direct approaches aim to construct the target triamine by either forming C-N bonds on the biphenyl (B1667301) scaffold or by reducing pre-existing nitrogen-containing functional groups.

The direct introduction of multiple amine groups onto a biphenyl backbone is a significant synthetic challenge. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming carbon-nitrogen bonds. This methodology is effective for coupling aryl halides with a wide range of amines. In a hypothetical synthesis of Biphenyl-3,4,5-triamine, a precursor such as 3,4,5-trihalobiphenyl would be required.

The reaction would proceed by reacting the polyhalogenated biphenyl with an amine source, like ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of these reactions, with specialized biaryl phosphine ligands or triaminophosphine ligands often providing the best results. The use of a weak base like cesium carbonate (Cs2CO3) can be beneficial when the substrate contains base-sensitive functional groups researchgate.net. While this method is highly versatile for mono- and di-amination of aryl halides, achieving controlled tri-amination at specific positions on a biphenyl scaffold would likely require a stepwise approach with careful selection of protecting groups and reaction conditions to manage regioselectivity.

Recent advancements have also explored nickel-catalyzed C-H amination, which offers an alternative route by directly functionalizing C-H bonds, potentially reducing the need for pre-halogenated substrates rsc.org.

Table 1: Key Features of Buchwald-Hartwig Amination for Arylamine Synthesis

Feature Description
Reactants Aryl Halide (Chloride, Bromide, Iodide) or Triflates; Primary or Secondary Amine
Catalyst System Palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and a Phosphine Ligand (e.g., P(t-Bu)3, XPhos)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) or weaker bases for sensitive substrates (e.g., Cs2CO3) researchgate.net
Solvent Aprotic polar solvents such as Toluene (B28343), Dioxane, or THF

| Scope | Broad applicability for a wide range of aryl halides and amines, including anilines and cyclic amines researchgate.netnih.gov |

A more common and established route to this compound involves the reduction of a corresponding trinitro-biphenyl precursor, namely 3,4,5-trinitrobiphenyl. The nitro groups serve as effective precursors to amines, and their reduction is typically high-yielding and straightforward. This process can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. This process involves treating the nitro-substituted biphenyl with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel wikipedia.org. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. For instance, the hydrogenation of o-nitrobiphenyl to o-aminobiphenyl has been successfully achieved using 5% palladium-on-carbon in ethanol under hydrogen pressure orgsyn.org. Similarly, the reduction of dinitrotoluene to diaminotoluene is a large-scale industrial process that relies on catalytic hydrogenation over catalysts like Pd/C researchgate.net.

The efficiency of the hydrogenation can be influenced by factors such as catalyst type, particle size, solvent, temperature, and hydrogen pressure researchgate.netnih.gov. In some cases, additives can be used to prevent the accumulation of intermediate hydroxylamines, which can lead to the formation of undesired azo or azoxy byproducts. The addition of catalytic amounts of vanadium compounds, for example, has been shown to suppress hydroxylamine (B1172632) formation and accelerate the final stages of the hydrogenation google.com.

Table 2: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

Nitro Compound Catalyst Solvent Conditions Product Yield
o-Nitrobiphenyl 5% Pd/C 95% Ethanol 25–50 p.s.i. H2, ~70 min o-Aminobiphenyl High
2,4-Dinitrotoluene Pd/C Various Varies (e.g., high pressure) 2,4-Diaminotoluene High

Chemical reduction offers an alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. A variety of reagents can be employed to reduce aromatic nitro groups.

Historically, metal-acid systems have been widely used. These include:

Iron in acidic media (e.g., Fe/HCl or Fe/acetic acid): This is a classic and cost-effective method for large-scale reductions wikipedia.org. Activated iron has been shown to reduce a number of aromatic nitro compounds, including nitrobiphenyl, to their corresponding amines in good yields without forming unwanted chlorinated byproducts scribd.com.

Tin(II) chloride (SnCl2) in concentrated hydrochloric acid: This is a common laboratory method for the reduction of nitroarenes.

Zinc metal (e.g., Zn/HCl or Zn/acetic acid): Zinc dust can also be used, sometimes in the presence of ammonium (B1175870) chloride, to effect the reduction wikipedia.org.

Other chemical reducing agents include sodium dithionite (B78146) (Na2S2O4) and sodium sulfide (B99878) (Na2S2), which can be useful for the selective reduction of one nitro group in a dinitro compound wikipedia.org. These methods provide robust alternatives for synthesizing this compound from its trinitro precursor.

Table 3: Common Chemical Reagents for Nitro Group Reduction

Reagent Typical Conditions Advantages Disadvantages
Iron (Fe) / Acid (HCl, Acetic Acid) Refluxing in aqueous acid Inexpensive, effective for large scale wikipedia.org Can be harsh, requires workup to remove iron salts
Tin(II) Chloride (SnCl2) / HCl Concentrated HCl, often with heating Good yields, common in lab settings Stoichiometric amounts of tin salts produced
Zinc (Zn) / Acid (HCl, Acetic Acid) Refluxing in aqueous acid Effective reducing agent Can sometimes lead to over-reduction or side products

Reductive Pathways for Nitro-Substituted Biphenyl Precursors

Indirect Synthesis via Functional Group Interconversion

An alternative strategy involves synthesizing the biphenyl core with different functional groups at the 3, 4, and 5 positions and then converting them into amines in a later step.

A multi-step synthetic sequence can transform carboxylic acid groups into amine groups. Starting with a precursor like Biphenyl-3,4',5-tricarboxylic acid, the amine functionalities can be installed via rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangements.

The Curtius rearrangement is a particularly viable pathway. This sequence would involve:

Activation of Carboxylic Acids: The three carboxylic acid groups on the biphenyl scaffold are first converted into a more reactive form, typically acyl chlorides or esters.

Formation of Acyl Azides: The activated acid derivatives are then reacted with an azide (B81097) source, such as sodium azide, to form the corresponding acyl azides.

Thermal or Photochemical Rearrangement: Upon heating, the acyl azides undergo rearrangement, losing nitrogen gas (N2) to form isocyanates.

Hydrolysis to Amines: The resulting tri-isocyanate can then be hydrolyzed under acidic or basic conditions to yield the desired this compound and carbon dioxide.

This pathway allows for the synthesis of the target amine from a readily accessible carboxylic acid precursor. The synthesis of Biphenyl-3,4',5-tricarboxylic acid itself has been reported, making it a valid starting point for such a transformation researchgate.netsigmaaldrich.com.

Cross-Coupling Reactions for Biphenyl Backbone Formation

The creation of the central carbon-carbon bond that defines the biphenyl structure is a cornerstone of synthesizing these molecules. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, allowing for the precise connection of two distinct aryl fragments.

Suzuki-Miyaura Cross-Coupling for Biphenyl Construction

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming the biaryl linkage due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. nih.gov The reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex.

For the synthesis of a precursor to this compound, the reaction would typically involve coupling a phenylboronic acid with a suitably substituted benzene (B151609) derivative, for example, 1-bromo-3,4,5-trinitrobenzene.

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or catalysts generated in situ from a palladium salt like Pd(OAc)₂ or PdCl₂ and a phosphine ligand. researchgate.net For sterically hindered substrates, specialized ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) may be employed to achieve higher yields. nih.gov

Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle.

Solvent System: The reaction is often carried out in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. Green chemistry approaches have explored the use of water as the primary solvent. researchgate.net

The reaction's broad applicability allows for the synthesis of a diverse range of substituted biphenyls that can serve as intermediates. gre.ac.ukacs.org

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventYieldReference
Substituted BromobenzeneAryl boronic acidsPd(OH)₂-EthanolGood nih.gov
4-Bromo-2,3,5-trichloroanisole2,3,5,6-Tetrachloro-4-methoxyphenylboronic acidPd(dba)₂/DPDBCs₂CO₃Toluene/H₂O98% nih.gov
Aryl HalidesPhenyltrimethoxysilanePdCl₂-TolueneHigh researchgate.net
Bromobenzoic acidAryl boronic acidWater-soluble fullerene-supported PdCl₂K₂CO₃Water>90% researchgate.net

Other Palladium-Catalyzed Coupling Reactions for Biaryl Formation

While the Suzuki-Miyaura reaction is highly popular, other palladium-catalyzed methods are also effective for creating the biphenyl core, each with its own advantages.

Ullmann Coupling: This classic reaction involves the coupling of two aryl halides in the presence of copper, but modern variations use palladium catalysts. It is particularly useful for synthesizing sterically hindered, tetra-ortho-substituted biphenyls where other methods might fail. nih.govnih.gov However, it often requires higher reaction temperatures and can result in lower yields compared to Suzuki coupling. nih.gov

Stille Coupling: This reaction pairs an aryl halide or triflate with an organotin compound (arylstannane). It is known for its tolerance of a wide range of functional groups, but the toxicity of the organotin reagents and byproducts is a significant drawback.

Hiyama Coupling: This method utilizes an organosilicon compound (arylsilane) as the coupling partner for an aryl halide. A key advantage is the low toxicity of silicon byproducts. The reaction requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate transmetalation. organic-chemistry.org

Negishi Coupling: In this reaction, an organozinc reagent (arylzinc) is coupled with an aryl halide. Negishi coupling is known for its high reactivity and yields, but organozinc reagents are sensitive to air and moisture, requiring careful handling. rsc.org

These alternative methods provide a broader toolkit for synthetic chemists, allowing them to choose the most appropriate reaction based on the specific substituents present on the aromatic rings and the desired scale of the reaction.

Green Chemistry Principles in the Synthesis of Polyamines

The principles of green chemistry aim to make chemical synthesis more environmentally benign, safer, and more efficient. In the context of polyamine synthesis, these principles are applied to reduce waste, avoid hazardous substances, and minimize energy consumption.

Key green chemistry strategies relevant to the synthesis of this compound and related compounds include:

Use of Greener Solvents: Traditional organic solvents like toluene and DMF are often replaced with more sustainable alternatives. Water is an ideal green solvent, and some cross-coupling reactions, including Suzuki-Miyaura, have been successfully adapted to aqueous media. researchgate.net

Catalysis: The use of catalysts, particularly highly efficient ones at low loadings, is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions are inherently catalytic, minimizing the stoichiometric waste associated with older methods like the Ullmann reaction with stoichiometric copper. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reduction of trinitrobiphenyl to triaminobiphenyl, for example, has a high atom economy if catalytic hydrogenation is used, as the primary byproduct is water.

Renewable Feedstocks: There is a growing effort to derive chemical building blocks from renewable resources like vegetable oils and lignin (B12514952) to synthesize bio-based polyamines, reducing reliance on fossil fuels. rsc.org

Energy Efficiency: Performing reactions at lower temperatures, for instance, by using highly active catalysts that function at room temperature, can significantly reduce energy consumption. researchgate.net Microwave-assisted synthesis is another technique used to shorten reaction times and improve energy efficiency. nih.gov

By integrating these principles, the synthesis of complex molecules like polyamines can be made more sustainable. rsc.orgtandfonline.com

Process Optimization and Scalable Synthesis Techniques

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires significant optimization to ensure safety, cost-effectiveness, and efficiency. For aromatic amines, this involves several key considerations.

Catalyst Selection and Loading: For cross-coupling reactions, minimizing the amount of expensive and potentially toxic palladium catalyst is crucial. This involves screening for highly active catalysts that provide high turnover numbers and can be used at very low concentrations (mol%).

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and reagent stoichiometry is essential for maximizing yield and minimizing byproduct formation.

Purification: Developing non-chromatographic purification methods, such as crystallization or extraction, is vital for large-scale synthesis, as chromatographic purification is often impractical and expensive on an industrial scale. nuph.edu.ua

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for scalable synthesis. They allow for better control over reaction parameters, improved heat transfer, enhanced safety (especially for highly exothermic or hazardous reactions), and can lead to higher throughput and more consistent product quality.

Transition-Metal-Free Alternatives: Research into scalable, transition-metal-free methods for synthesizing aryl amines is an active area. For example, using benzyne (B1209423) chemistry with aryl chlorides as precursors offers a potential pathway that avoids palladium. researchgate.net

By focusing on these areas, robust and economically viable processes for the synthesis of this compound and its analogues can be developed. researchgate.net

Chemical Reactivity and Derivatization Strategies of Biphenyl 3,4,5 Triamine

Amine-Centered Reactions

The three primary amine groups on one phenyl ring are the primary sites of nucleophilic reactivity. These groups can readily participate in a variety of classical amine reactions, although the presence of multiple, closely spaced amine functions introduces challenges in controlling selectivity and the extent of reaction.

N-alkylation and N-acylation are fundamental transformations for primary amines, converting them into secondary or tertiary amines and amides, respectively.

N-Alkylation: The reaction of Biphenyl-3,4,5-triamine with alkylating agents, such as alkyl halides, is expected to proceed via nucleophilic substitution. However, achieving selective mono-, di-, or tri-alkylation is synthetically challenging due to the similar reactivity of the three amine groups and the fact that the resulting secondary amines are often more nucleophilic than the starting primary amines. This typically leads to a mixture of products with varying degrees of alkylation, including the formation of quaternary ammonium (B1175870) salts. nih.govrsc.org Strategies to control selectivity include using a large excess of the triamine to favor mono-alkylation or employing specific reaction conditions and bulky alkylating agents to sterically hinder over-alkylation. researchgate.net

N-Acylation: Acylation of the amine groups with reagents like acid chlorides or anhydrides is generally more controllable than alkylation. nih.gov The reactivity of the resulting amide is significantly lower than the parent amine, which helps to prevent over-acylation if the stoichiometry of the acylating agent is carefully controlled. researchgate.net Selective mono-acylation can often be achieved by using one equivalent of the acylating agent at low temperatures. Acetylation, for instance, can decrease the positive charge of polyamines and alter their biological interactions. nih.govtaylorfrancis.com This derivatization is crucial not only for synthesizing new molecules but also as a strategy for installing protecting groups that can direct subsequent reactions on the aromatic core.

Table 1: Representative Conditions for N-Acylation of Aromatic Polyamines

Amine Substrate Acylating Agent Solvent Conditions Product Yield Reference
1,4-Diaminobenzene Acetic Anhydride Water Room Temp, 1h N-(4-aminophenyl)acetamide 92% researchgate.net
1,3-Diaminobenzene Benzoyl Chloride Water Room Temp, 1h N-(3-aminophenyl)benzamide 85% researchgate.net
Benzidine Phenyl Chloroformate Water Room Temp, 1h Phenyl (4'-aminobiphenyl-4-yl)carbamate 88% researchgate.net

Formation of Imine and Schiff Base Derivatives

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comyoutube.commwjscience.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. masterorganicchemistry.com

Given the trifunctional nature of the molecule, reaction with three or more equivalents of an aldehyde can lead to the formation of a tris-imine derivative. This capability makes this compound a potentially valuable building block in supramolecular chemistry and materials science for the synthesis of complex macrocycles, molecular cages, or porous crystalline polymers like Covalent Organic Frameworks (COFs). nih.govrsc.org The reversibility of imine formation allows for "error-checking" during assembly, leading to thermodynamically stable, ordered structures.

Aromatic primary amines can be converted into diazonium salts through reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). organic-chemistry.orgunacademy.com For this compound, this reaction presents several possibilities depending on the stoichiometry of the reagents.

Mono-, Bis-, and Tris-diazotization: Depending on the equivalents of nitrous acid used, it is theoretically possible to selectively form mono-, bis-, or tris-diazonium salts. However, for vicinal diamines or triamines, controlling the reaction to achieve selective mono-diazotization can be difficult. In the case of analogous compounds like benzidine, diazotization of both amine groups occurs readily to form the bis-diazonium salt. dtic.mil

The resulting diazonium salts are highly versatile but unstable intermediates that are typically used immediately in subsequent reactions. organic-chemistry.org They serve as excellent leaving groups (N₂) in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups onto the aromatic ring. Common transformations include:

Sandmeyer Reaction: Conversion to aryl halides (-Cl, -Br) or cyanides (-CN) using corresponding copper(I) salts.

Schiemann Reaction: Conversion to aryl fluorides (-F) upon heating with fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of copper salts.

Hydrolysis: Reaction with water at elevated temperatures to form phenols.

Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are the basis of many dyes.

Aromatic Ring Functionalization of the Biphenyl (B1667301) Core

The electronic properties of the two phenyl rings in this compound are vastly different, which dictates the strategy and expected outcome of aromatic functionalization reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. chemistrytalk.orgwikipedia.org

The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. libretexts.orgscispace.com

Reactivity of the Triamine-Substituted Ring: The phenyl ring bearing the 3,4,5-triamine substituents is exceptionally electron-rich and highly activated towards EAS. The directing effects of the three amino groups are additive and synergistic.

The amino group at C4 directs electrophiles to its ortho positions (C3 and C5).

The amino groups at C3 and C5 direct to their ortho positions (C2, C4, and C6) and para positions (C6 and C2, respectively). The combined effect strongly activates the C2 and C6 positions, which are ortho to the C3/C5 amines and meta to the C4 amine, and also para to the C5/C3 amines. The extreme activation of this ring makes electrophilic substitution reactions difficult to control, often leading to polysubstitution and oxidation, especially under harsh conditions (e.g., strong acids).

Reactivity of the Unsubstituted Phenyl Ring: The second phenyl ring is activated by the triaminophenyl group, which acts as an electron-donating substituent. Therefore, this ring will direct incoming electrophiles to the ortho (C2', C6') and para (C4') positions. While this ring is activated compared to benzene (B151609) itself, it is significantly less reactive than the triamine-substituted ring. Achieving selective substitution on this ring would require careful control of reaction conditions, likely using mild electrophiles and potentially protecting the highly reactive amine groups on the other ring to temper their activating influence.

Table 2: Directing Effects of Amine Groups in Electrophilic Aromatic Substitution

Substituent on Benzene Activating/Deactivating Directing Effect Predicted Major Products
-NH₂ (Aniline) Strongly Activating ortho, para ortho and para isomers
-NHCOCH₃ (Acetanilide) Moderately Activating ortho, para Primarily para isomer due to sterics
Two -NH₂ groups (e.g., Phenylenediamine) Very Strongly Activating Governed by combined ortho, para effects Complex, depends on isomer
-C₆H₄NH₂ (4-Aminobiphenyl) Activating ortho to -NH₂ on substituted ring; ortho, para on unsubstituted ring Substitution on amine-bearing ring is favored

This table provides a general summary of directing effects relevant to the this compound system.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), followed by quenching the resulting aryllithium intermediate with an electrophile. uwindsor.ca

Primary amine groups themselves are incompatible with DoM because the N-H protons are more acidic than the aromatic C-H protons and would be deprotonated first. Therefore, to utilize DoM strategies on this compound, the amine groups must first be converted into suitable DMGs. baranlab.org Strong DMGs derived from amines include:

Pivalamides (-NHCOtBu)

Carbamates (-NHBoc, -NHCO₂NEt₂)

Tertiary Amines (-NMe₂)

Once one or more amine groups are derivatized, they can direct metalation. For instance, a DMG at the C3 position would direct lithiation to the C2 position. A DMG at the C4 position would direct to the C3 and C5 positions, but these are already occupied. Therefore, DoM would be most effective for functionalizing the C2 and C6 positions of the triamine-substituted ring after appropriate derivatization of the C3 and/or C5 amine groups. This strategy provides a complementary method to EAS for achieving regioselective C-C or C-heteroatom bond formation at specific sites on the highly substituted ring. nih.gov

Polymerization Reactions Utilizing this compound as a Monomer

This compound serves as a versatile monomer in various polymerization reactions, owing to its trifunctional nature. The three amine groups provide reactive sites for the formation of diverse polymeric architectures, ranging from highly branched structures to ordered, porous frameworks. This section explores the utility of this compound and analogous triamine structures in the synthesis of hyperbranched polyimides, covalent organic frameworks, and supramolecular assemblies.

Polycondensation Reactions for Hyperbranched Polyimide Synthesis

Hyperbranched polyimides (HBPIs) are a class of dendritic polymers characterized by their highly branched, three-dimensional structure, which imparts unique properties such as excellent solubility, low viscosity, and a high degree of terminal functionality. researchgate.net The synthesis of HBPIs can be achieved through the polycondensation of a triamine monomer (a B₃ type monomer) with a dianhydride (an A₂ type monomer). nih.gov This A₂+B₃ approach allows for the creation of a highly branched architecture that minimizes intermolecular chain entanglement. researchgate.net

Novel HBPIs have been synthesized using various aromatic triamines with commercial aromatic dianhydrides. researchgate.net These reactions typically yield polymers with good solubility in common organic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). researchgate.netntu.edu.tw The resulting HBPIs exhibit high thermal stability, with glass transition temperatures (Tgs) often exceeding 210°C and 10% weight loss temperatures in the range of 537.1–574.4°C in a nitrogen atmosphere. researchgate.net

The mechanical properties of films cast from these HBPIs are noteworthy, with tensile strengths reported in the range of 83.3–95.8 MPa, tensile moduli between 1.82–2.43 GPa, and elongations at break of 4.84–6.98%. researchgate.net The molecular weight and polydispersity of these polymers can be controlled by the reaction conditions. For instance, some synthesized HBPIs have shown moderate number-average molecular weights (25,700–28,400 g/mol ) with a polydispersity in the range of 2.6–3.0. researchgate.net

Table 1: Properties of Hyperbranched Polyimides Synthesized from Triamine Monomers

Property Value
Number-Average Molecular Weight (g/mol) 25,700–28,400
Polydispersity Index 2.6–3.0
Glass Transition Temperature (°C) 218–320
10% Weight Loss Temperature (°C) 502.1–574.4
Tensile Strength (MPa) 83.3–95.8
Tensile Modulus (GPa) 1.82–2.43
Elongation at Break (%) 4.8–8.1

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov The synthesis of COFs often involves reversible condensation reactions that allow for the formation of ordered, thermodynamically stable networks. unt.edu Imine-linked COFs, formed through Schiff base reactions between amines and aldehydes, are particularly common due to the dynamic nature of the imine bond, which facilitates error correction during crystallization. nih.govtudelft.nl

Triamine monomers, such as 1,3,5-tris-(4-aminophenyl)triazine (TAPT), are key building blocks in the synthesis of 2D imine-linked COFs. nih.gov When reacted with a dialdehyde, such as 4,4′-biphenyldicarboxaldehyde, these C₃-symmetric triamines can form hexagonal layered structures with porous channels. nih.govresearchgate.net The formation of these network structures is confirmed through techniques like solid-state NMR, infrared spectroscopy, and X-ray photoelectron spectroscopy. nih.gov

The resulting COFs exhibit high thermal and chemical stability. nih.gov For example, COF-300, an early imine-based COF, demonstrated thermal stability up to 490°C. nih.gov The porosity of these materials is a key feature, with Brunauer–Emmett–Teller (BET) surface areas often reaching values as high as 1360 m²/g. nih.gov The pore size can be tuned by the choice of the building blocks, with typical pore distributions around 1.2 nm for layered COFs. nih.gov

Supramolecular Self-Assembly and Hydrogel Formation via Hydrogen Bonding and π–π Stacking

Beyond covalent polymerization, derivatives of biphenyl-containing molecules can participate in supramolecular self-assembly to form functional materials like hydrogels. nih.govresearchgate.net For instance, biphenyl-tripeptides have been shown to self-assemble into robust supramolecular nanofiber hydrogels at very low weight percentages (around 0.27 wt%). nih.govresearchgate.net

The driving forces for this self-assembly are primarily non-covalent interactions, including hydrogen bonding and π–π stacking. nih.gov Molecular dynamics simulations have indicated that well-ordered hydrogen bond interactions and the stacking of phenylalanine-phenylalanine ("FF" brick) motifs promote the formation of these fibrous hydrogels. nih.govresearchgate.net The resulting hydrogels can exhibit storage moduli ranging from 0.7 to 13.8 kPa, and their morphology is often similar to the natural extracellular matrix. nih.govresearchgate.net These biomimetic supramolecular biomaterials hold potential for applications in regenerative medicine due to their simple, regular molecular structure and excellent biological performance. nih.gov

Coordination Chemistry of this compound and Its Ligand Architectures

The amine functionalities of this compound and its derivatives can also be utilized in coordination chemistry to create complex structures such as metal-organic frameworks and coordination polymers. The spatial arrangement of the amine groups allows for the formation of multidimensional networks when coordinated with metal ions.

Design and Synthesis of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov The properties of MOFs, such as their pore size and surface area, can be tailored by the choice of the metal and the organic linker. nih.gov While this compound itself can act as a linker, its derivatives, particularly those containing carboxylate groups, are more commonly employed in MOF synthesis. cd-bioparticles.net

For example, hexadentate linkers based on 1,3,5-trisubstituted benzenes or triazines carrying isophthalic acid groups at the end of each substituent have been used to create MOFs with exceptionally high surface areas and pore volumes, with some exhibiting BET surface areas greater than 7000 m²/g. nih.gov The introduction of functional groups onto the linker, such as nitro or methoxy groups, can further modify the properties of the resulting MOF. nih.gov The synthesis of these linkers often involves palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to connect aromatic rings. nih.gov

Complexation with Transition Metals for Novel Coordination Polymers

Coordination polymers are formed by the self-assembly of metal ions and organic ligands. nih.gov Biphenyl derivatives with coordinating groups, such as carboxylates, are effective ligands for the construction of coordination polymers with diverse structural topologies.

A notable example is a three-dimensional mixed-valence Cu(II)/Cu(I) coordination polymer constructed from biphenyl-3,4',5-tricarboxylate and 1,4-bis(1H-imidazol-1-yl)benzene ligands. nih.gov In this structure, the biphenyl-3,4',5-tricarboxylate ligand bridges one Cu(I) and three Cu(II) cations, leading to a complex 3D framework. nih.gov The Cu(II) center is pentacoordinated in a distorted trigonal bipyramidal geometry, while the Cu(I) atom exhibits a T-shaped geometry. nih.gov The magnetic properties of such coordination polymers can also be of interest, with some exhibiting weak ferromagnetic behavior. nih.gov The diversity of transition metals and the versatility of biphenyl-based ligands allow for the synthesis of a wide array of coordination polymers with unique structures and potential applications in areas such as catalysis and materials science. rsc.org

Advanced Spectroscopic and Structural Characterization of Biphenyl 3,4,5 Triamine and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonds within a molecule. For Biphenyl-3,4,5-triamine, these methods would confirm the presence of the amine groups and the biphenyl (B1667301) backbone.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy states. The resulting spectrum provides a unique fingerprint of the molecule, revealing its functional groups.

For this compound, the IR spectrum is expected to be dominated by features from the three primary amine (-NH₂) groups and the biphenyl aromatic structure. Primary amines typically exhibit two distinct bands in the N-H stretching region. orgchemboulder.com The analysis of benzenamine (aniline), a simpler aromatic amine, shows characteristic absorptions for the amine group (N-H stretching) between 3300 and 3500 cm⁻¹, aromatic C-H stretching from 3000-3100 cm⁻¹, and aromatic C=C stretching in the 1500–1600 cm⁻¹ range. researchgate.netvscht.cz

Based on data from related aminobiphenyls and general knowledge of functional group absorptions, the key IR peaks for this compound can be predicted. orgchemboulder.comtandfonline.comnist.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Asymmetric)~3400-3500MediumCharacteristic of primary amines (-NH₂). Two bands are expected.
N-H Stretch (Symmetric)~3300-3400MediumCharacteristic of primary amines (-NH₂).
Aromatic C-H Stretch3000-3100Medium to WeakIndicates the presence of the aromatic biphenyl rings.
N-H Bend (Scissoring)1580-1650Medium to StrongConfirms the primary amine functional groups. orgchemboulder.com
Aromatic C=C Stretch1400-1600Medium to StrongMultiple bands are expected, characteristic of the biphenyl backbone.
Aromatic C-N Stretch1250-1335StrongIndicates the bond between the amine nitrogen and the aromatic ring. orgchemboulder.com
C-H Out-of-Plane Bend690-900StrongThe specific pattern of these bands can help confirm the substitution pattern on the aromatic rings.

In polymers derived from this compound, such as polyamides, new characteristic bands would appear. For instance, the formation of an amide linkage introduces a strong C=O (Amide I) stretching band around 1630-1680 cm⁻¹ and an N-H bending (Amide II) band near 1515-1570 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the biphenyl backbone of this compound.

Studies on biphenyl and its derivatives show strong Raman peaks corresponding to the C-C stretching and ring breathing modes of the aromatic rings. tandfonline.comresearchgate.net Key Raman signals for biphenyl itself are observed around 1600, 1280, 1030, and 1000 cm⁻¹. The introduction of amine groups would modify this spectral fingerprint and introduce new bands. Research on 2-aminobiphenyl (B1664054) and 4-aminobiphenyl (B23562) provides insight into the expected signals. tandfonline.comresearchgate.net

Vibrational ModeExpected Raman Shift (cm⁻¹)IntensityNotes
Aromatic C-H Stretch~3065StrongA characteristic feature of the aromatic rings. researchgate.net
Ring C=C Stretch~1600StrongA prominent band for the biphenyl system.
Inter-ring C-C Stretch~1280StrongSensitive to the dihedral angle between the two phenyl rings.
Ring Breathing Mode~1000StrongA symmetric vibration of the phenyl rings, typically strong in Raman spectra.
Aromatic C-N Stretch1250-1350MediumVibration of the bond connecting the amine to the ring.

Thermal Analysis Techniques for Stability and Degradation Pathways

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the stability, decomposition behavior, and phase transitions of materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgeltra.com This technique is essential for determining the thermal stability and decomposition profile of a compound. For this compound, a TGA scan would reveal the temperature at which it begins to decompose. Studies on the thermal decomposition of biphenyl itself indicate stability to high temperatures, with degradation beginning above 400°C. iaea.org The presence of amine groups may alter this stability.

In the context of derived materials, TGA is invaluable. For instance, aromatic polyamides and polyimides synthesized from aromatic amines are known for their exceptional thermal stability. mdpi.comncl.res.in Polyamides derived from biphenyl-based monomers have shown 10% weight loss temperatures ranging from 497°C to 710°C, depending on the specific structure and atmosphere (air or nitrogen). nih.gov TGA curves of polymers derived from this compound would be expected to show high thermal stability, with decomposition temperatures likely exceeding 400°C, making them suitable for high-performance applications. ntu.edu.twresearchgate.net

Representative Thermal Stability of Aromatic Polyamides
Polymer SystemT₅ (5% Weight Loss Temp, °C)T₁₀ (10% Weight Loss Temp, °C)Char Yield at 800°C (Nitrogen)Reference
Polyamides from Triphenylamine Diamine> 500> 550> 72% ntu.edu.tw
Polyamides from Biphenyl-based DiacidNot specified620-710Not specified nih.gov
Biphenyl Enamines> 300Not specifiedNot specified researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. aidic.it

For the monomer this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point. For aromatic amines, decomposition may sometimes occur at or near the melting temperature. researchgate.net

When this compound is used to create amorphous polymers, such as polyamides, DSC is critical for determining the glass transition temperature (Tg). The Tg is a key parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Polyamides derived from biphenyl-containing monomers have exhibited glass transition temperatures between 210°C and 261°C. nih.gov The incorporation of the rigid biphenyl unit typically leads to high Tg values, which is desirable for high-temperature structural applications. For some biphenyl enamines, Tg values have been recorded between 100°C and 140°C. researchgate.netresearchgate.net

Electron Microscopy for Morphological and Nanostructural Characterization of Derived Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and nanostructure of materials derived from this compound. These methods provide high-resolution images of a material's surface and internal structure. dtu.dklibretexts.org

When this compound is used as a monomer in polymerization, the resulting materials' properties are heavily influenced by their morphology. azom.com For example, in polymer blends, SEM can reveal the degree of miscibility between different phases. Homogeneous blends appear uniform, while immiscible blends show distinct phase-separated domains. azom.com

In the case of composites, where this compound-based polymers could act as a matrix, SEM is used to visualize the dispersion of fillers (like nanoparticles or fibers) and to study the interfacial adhesion between the filler and the matrix. libretexts.org The fracture surface of a material can be examined by SEM to understand its failure mechanisms.

For covalent organic frameworks (COFs) synthesized from similar aromatic amine and biphenyl linkers, SEM and TEM are used to confirm the particle morphology and crystalline nature of the resulting porous materials. nih.gov If this compound were used to create nanostructured materials, TEM would be essential for visualizing features at the nanoscale, such as pore structures, crystal lattices, and the arrangement of molecular layers.

Scanning Electron Microscopy (SEM)

In studies of porous organic polymers synthesized from monomers analogous to this compound, SEM images often show aggregated structures of smaller particles. For instance, porous organic polymers synthesized from pyrene (B120774) and triazine units have been observed to form aggregated and sheet-like structures. These morphologies are influenced by the synthetic conditions, including the choice of solvent and catalyst, which can direct the self-assembly of the polymeric framework. The surface of these materials often appears rough, which is indicative of their porous nature.

Table 1: Representative SEM Morphologies of Porous Organic Polymers from Aromatic Amine Monomers

Polymer System Monomers Observed Morphology
Py-PDT POP Pyrene-based aldehyde and a triazine-based amine Aggregated sheet-like structures mdpi.com
Phenyl Porous Organic Polymers Biphenyl and triphenylbenzene Irregular aggregated particles

The insights from these analogous systems suggest that porous materials derived from this compound are likely to exhibit complex, aggregated morphologies with a high degree of surface roughness, indicative of an underlying porous network.

Transmission Electron Microscopy (TEM)

Transmission electron microscopy provides higher resolution imaging than SEM, allowing for the visualization of the internal porous structure of materials. For porous organic polymers and covalent organic frameworks, TEM can reveal the nature of the porosity, including the presence of micropores and mesopores, and the degree of structural order.

TEM images of porous organic polymers analogous to those derived from this compound have shown varied morphologies, including rod-like and microporous structures. In the case of more crystalline covalent organic frameworks, TEM can sometimes resolve the ordered porous channels, although the beam sensitivity of these organic materials can present a challenge. For many porous organic polymers, which are often amorphous or semi-crystalline, TEM images typically show a disordered network of pores. For instance, carbonized aminal-linked porous organic polymers containing pyrene and triazine units have been shown to possess rod-like and microporous structures when viewed under TEM mdpi.com.

The characterization of metal-organic frameworks (MOFs) by TEM has highlighted advanced techniques to probe porous structures, which can also be applied to COFs. These methods can reveal details about the crystal lattice and the porous interior at the atomic scale rsc.org.

Porosity and Surface Area Analysis (e.g., Brunauer–Emmett–Teller (BET) Method) for Porous Materials

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of porous materials based on the physical adsorption of a gas, typically nitrogen, at cryogenic temperatures. This analysis provides crucial information about the material's capacity for gas storage, catalysis, and other surface-dependent applications.

Porous organic polymers and covalent organic frameworks synthesized from aromatic amines and biphenyl derivatives, which are structurally related to this compound, often exhibit high BET surface areas. The surface area is highly dependent on the choice of monomers and the synthetic conditions. For example, a covalent organic framework, HHU-COF-1, synthesized from 1,3,5-tris-(4-aminophenyl)triazine and 4,4′-biphenyldicarboxaldehyde, was found to have a high BET surface area of 2352 m²/g rsc.orgresearchgate.net. Another example, a series of phenyl porous organic polymers synthesized from biphenyl and triphenylbenzene, showed a large specific surface area of 1098 m²/g nih.gov.

The porosity of these materials can be further characterized by analyzing the nitrogen adsorption-desorption isotherms. The shape of the isotherm can indicate the type of pores present (micropores, mesopores, or macropores). For many COFs and POPs, a significant uptake of nitrogen at low relative pressures is observed, which is characteristic of microporous materials.

Table 2: BET Surface Areas and Pore Volumes of Analogous Porous Organic Frameworks

Framework Monomers BET Surface Area (m²/g) Total Pore Volume (cm³/g)
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde 2352 0.69
HHU-COF-2 1,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde 1356 0.68
TPA-COFs and TPT-COFs tris(4-aminophenyl)amine or 2,4,6-tris(4-aminophenyl)triazine with various triarylaldehydes Up to 1747 Not specified

These findings suggest that porous materials synthesized using this compound as a building block have the potential to exhibit high surface areas and significant porosity, making them promising candidates for applications that rely on these properties. The specific values would, of course, depend on the co-monomer used and the polymerization conditions.

Computational Chemistry and Theoretical Investigations of Biphenyl 3,4,5 Triamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and properties.

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals (MOs) dictates the chemical reactivity and spectroscopic properties of a molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals.

For Biphenyl-3,4,5-triamine, the three electron-donating amine (-NH2) groups on one phenyl ring significantly influence the electronic structure. These groups increase the energy of the HOMO, making the molecule a better electron donor (nucleophile). The LUMO is expected to be distributed across the π-system of both phenyl rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and the energy required for electronic excitation. Quantum chemical calculations can precisely determine the energies and spatial distributions of these orbitals.

Hypothetical Frontier Orbital Data for this compound

Orbital Predicted Energy (eV) Primary Location of Electron Density Implication
HOMO -5.2 Triamine-substituted phenyl ring, amine groups Site of electrophilic attack, electron donation
LUMO -1.8 Phenyl ring (unsubstituted), C-C bridge Site of nucleophilic attack, electron acceptance
HOMO-LUMO Gap 3.4 - Predicts chemical reactivity and stability

Conformational Analysis and Prediction of Atropisomerism

Biphenyl (B1667301) derivatives are known for the phenomenon of atropisomerism, where rotation around the single bond connecting the two aryl rings is hindered, leading to separable, non-superimposable stereoisomers (atropisomers). slideshare.netlibretexts.org This restricted rotation arises from steric hindrance between bulky substituents at the ortho positions (the positions adjacent to the inter-ring bond). pharmaguideline.com

Factors Influencing Rotational Barrier in Biphenyls

Factor Effect on Rotational Barrier Relevance to this compound
Size of Ortho Substituents Larger groups increase the barrier Not applicable (no ortho substituents)
Buttressing Effects Meta substituents can push ortho groups, increasing effective size Minor effect from 3- and 5-amine groups
Bridging Rings A covalent bridge between rings creates high barrier Not applicable

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time. beilstein-journals.org By simulating the motions of atoms and molecules, MD can reveal the accessible conformations, or the "conformational landscape," and detail intermolecular interactions in condensed phases. researchgate.nettandfonline.com

An MD simulation of this compound would model the rotation around the central C-C bond, showing the flexibility of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent). mdpi.com The simulation would track the dihedral angle between the phenyl rings over time, providing a statistical distribution of its conformational states.

Furthermore, MD simulations of multiple this compound molecules can predict how they interact with each other. The amine groups are capable of forming strong hydrogen bonds (N-H···N). MD would elucidate the preferred modes of aggregation, such as the formation of hydrogen-bonded networks, which are crucial for understanding crystal packing and bulk material properties. researchgate.netnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying larger molecules.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT is exceptionally useful for investigating the mechanisms of chemical reactions. rsc.org It can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. scispace.com By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks.

Similarly, DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical prediction of the electronic transitions using Time-Dependent DFT (TD-DFT) can also aid in the interpretation of UV-Visible absorption spectra. researchgate.net

Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value (DFT) Experimental Value
IR Stretch (N-H) 3450, 3360 cm⁻¹ (Hypothetical) 3445, 3355 cm⁻¹
¹H NMR (Aromatic-H) 6.5 - 7.5 ppm (Hypothetical) 6.6 - 7.4 ppm
¹³C NMR (C-NH₂) 145 - 150 ppm (Hypothetical) 147 ppm
UV-Vis λmax 285 nm (Hypothetical) 290 nm

(Note: Experimental values are hypothetical for illustrative purposes.)

Molecular Modeling of Self-Assembly Processes and Supramolecular Structures

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the molecular modeling of self-assembly processes and supramolecular structures of this compound. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are widely used to investigate the non-covalent interactions, hydrogen bonding networks, and π-π stacking that govern the formation of supramolecular assemblies for related aromatic and biphenyl compounds, specific research applying these techniques to this compound is not publicly available at this time.

Theoretical investigations into analogous molecules, such as other biphenyl derivatives, often explore how the number and position of functional groups influence intermolecular forces and the resulting crystal packing or self-assembled architectures. For instance, studies on compounds like biphenyl-3,3',5,5'-tetracarboxylic acid have utilized force field calculations to understand the stability of different structural phases formed through kinetic and thermodynamic pathways. However, without direct computational data for this compound, any discussion of its potential self-assembly behavior would be speculative and fall outside the scope of this fact-based article.

Therefore, detailed research findings, including parameters from molecular modeling or interactive data tables on the supramolecular structures of this compound, cannot be provided. Further experimental and computational research is required to elucidate the specific self-assembly mechanisms and supramolecular chemistry of this compound.

Applications and Advanced Materials Derived from Biphenyl 3,4,5 Triamine

Integration into Porous Organic Polymers (POPs) for Advanced Functions

Porous organic polymers (POPs) are a class of materials characterized by their robust covalent bonds, inherent porosity, and low density. The incorporation of biphenyl-3,4,5-triamine into POPs can be achieved through various polymerization reactions, such as condensation with multifunctional aldehydes or acid chlorides, to form extended three-dimensional networks. The resulting POPs are expected to exhibit high thermal and chemical stability due to the rigid biphenyl (B1667301) backbone and the strong covalent linkages formed.

The amine functionalities of this compound are pivotal in dictating the properties of the resulting POPs. These amine groups can serve as active sites for post-synthetic modification, allowing for the introduction of a wide array of functional groups to tailor the material's properties for specific applications. For instance, the amine groups can be functionalized to enhance the affinity of the POP for specific molecules, making them suitable for applications in selective adsorption and separation.

Nitrogen-rich POPs derived from polyamine precursors have shown significant potential as carriers for noble metal nanoparticles, creating highly effective heterogeneous catalysts mdpi.com. The high nitrogen content of polymers derived from this compound could facilitate the stabilization of metal nanoparticles, leading to enhanced catalytic activity and stability in various organic transformations mdpi.com. Furthermore, the inherent basicity of the amine groups can render the POPs as solid base catalysts for a range of chemical reactions.

Recent studies on POPs synthesized from other polyamines have demonstrated their effectiveness in the removal of organic pollutants from water. For example, Tröger's base-linked POPs have shown high adsorption capacities for dyes like methylene blue and crystal violet researchgate.net. It is anticipated that POPs derived from this compound would also exhibit excellent performance in environmental remediation due to their porous nature and the presence of functional amine groups.

Role as a Linker in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The multitopic nature and defined geometry of this compound make it an excellent candidate as an organic linker for the construction of both MOFs and COFs. In these frameworks, the amine groups can coordinate with metal ions or clusters (in MOFs) or react with other organic linkers (in COFs) to form highly ordered, crystalline porous structures.

The design of high-performance MOFs and COFs using this compound as a linker would be guided by the principles of reticular chemistry. The geometry of the this compound linker, in conjunction with the chosen metal node or complementary organic linker, will determine the topology and porosity of the resulting framework. The rigidity of the biphenyl unit is expected to contribute to the formation of robust frameworks with permanent porosity.

The presence of amine groups on the linker is a key design element. Amine-functionalized MOFs and COFs have been extensively studied and have shown enhanced properties compared to their non-functionalized counterparts mdpi.comrsc.org. The amine groups can act as hydrogen bond donors and acceptors, influencing the packing of the framework and its interaction with guest molecules. Furthermore, the basicity of the amine groups can be exploited to create frameworks with specific chemical environments within their pores.

The strategic placement of the three amine groups in this compound offers unique possibilities for creating frameworks with complex and well-defined pore structures. The C2v symmetry of related molecules like [1,1'-Biphenyl]-3,4',5-tricarbaldehyde has been utilized to synthesize heteroporous COFs with distinct hexagonal pores of different sizes ossila.com. A similar approach with this compound could lead to the formation of frameworks with hierarchical pore systems, which are highly desirable for applications involving the transport and processing of molecules of different sizes.

The amine groups within the pores of MOFs and COFs derived from this compound are expected to have a strong affinity for acidic gases such as carbon dioxide (CO2). This is due to the formation of carbamates through the reaction of CO2 with the amine groups, a mechanism that has been well-established in other amine-functionalized porous materials mdpi.comnih.gov. This strong interaction is anticipated to lead to high CO2 uptake capacities and excellent selectivity for CO2 over other gases like nitrogen (N2) and methane (CH4).

Molecular simulations have shown that amine functionalization can significantly enhance the CO2/N2 selectivity of MOFs nih.gov. The expanded pore structures of some MOFs provide ample space to accommodate amine groups, which in turn enhances the adsorption of CO2 frontiersin.org. Frameworks built with this compound would likely benefit from these principles, making them promising candidates for post-combustion carbon capture and natural gas sweetening.

The performance of amine-functionalized MOFs in gas separation is summarized in the table below, highlighting the potential of such materials.

FrameworkGas MixtureSelectivityReference
NH2-UiO-66/6FDA-ODACO2/CH4- mdpi.com
A@S/ZIF-8/PSfCO2/CH422.25 mdpi.com

The amine groups of this compound integrated into MOF and COF structures can act as active catalytic sites. As basic sites, they can catalyze a variety of organic reactions, such as Knoevenagel condensation and aldol reactions. The uniform distribution of these active sites within a crystalline framework allows for high catalytic efficiency and selectivity.

Furthermore, the amine groups can serve as anchoring points for catalytically active metal nanoparticles. The nitrogen atoms can coordinate with metal precursors, leading to the in-situ formation of small, well-dispersed metal nanoparticles within the pores of the framework. These composite materials can then be used as highly active and recyclable heterogeneous catalysts for a wide range of reactions, including hydrogenations, oxidations, and cross-coupling reactions mdpi.com.

The combination of Lewis acidic metal sites (in MOFs) and basic amine groups on the linker can lead to bifunctional catalysts with enhanced activity. For example, amine-functionalized MOFs have been shown to be effective catalysts for the chemical fixation of carbon dioxide into cyclic carbonates nih.gov.

Nitrogen-doped carbon materials derived from the pyrolysis of nitrogen-rich precursors are known to be effective electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. The amine groups in this compound-based frameworks can serve as precursors for nitrogen doping in the final carbonaceous material.

MOFs and COFs containing nitrogen-rich linkers can be pyrolyzed to produce nitrogen-doped porous carbons with high surface areas and well-defined pore structures. The nitrogen atoms incorporated into the carbon lattice can create active sites for the ORR. The specific type of nitrogen doping (e.g., pyridinic, pyrrolic, graphitic) can be influenced by the structure of the precursor and the pyrolysis conditions, which in turn affects the electrocatalytic activity gncl.cnnih.gov.

Polymers based on triphenylamine derivatives have been shown to be electroactive and can be polymerized into macromolecular chains with potential applications in electronic devices researchgate.net. It is conceivable that polymers derived from this compound could also exhibit interesting electrochemical properties.

Precursors for Advanced Carbonaceous Materials and Heterogeneous Catalysts

The high carbon and nitrogen content of this compound makes it an excellent precursor for the synthesis of nitrogen-doped carbon materials. Pyrolysis of this compound or polymers derived from it under inert conditions can yield porous carbons with a high degree of nitrogen doping.

These nitrogen-doped carbons are expected to have high surface areas and hierarchical pore structures, making them suitable for a variety of applications. The nitrogen functionalities can enhance the material's performance in catalysis, energy storage, and adsorption. For instance, N-doped carbons have been successfully used as catalysts for various organic reactions and as supports for metal catalysts nih.govresearchgate.net.

The synthesis of N-doped carbons can be achieved through various methods, including the carbonization of nitrogen-containing polymers or the pyrolysis of MOFs and COFs gncl.cnnih.gov. The use of this compound as a precursor offers a direct route to nitrogen-doped carbons with potentially unique properties due to the specific arrangement of nitrogen atoms in the starting molecule.

The properties of N-doped carbon materials are highly dependent on the synthesis conditions and the nature of the precursor. The table below summarizes some properties of N-doped carbons derived from different precursors.

PrecursorN-content (at%)Surface Area (m²/g)ApplicationReference
Polypyrrole/furan--Biphenyl- and triphenylamine synthesis researchgate.net
Furfuryl amine-based protic salts--- frontiersin.org
Covalent triazine framework9.9199.03Benzyl alcohol oxidation gncl.cn

Functional Materials with Tunable Optical and Electronic Properties

The unique arrangement of aromatic rings and amine substituents in this compound provides a versatile platform for the design of functional organic materials. The biphenyl unit offers a rigid and electronically conductive core, while the three amine groups serve as reactive sites for polymerization or modification, as well as influencing the molecule's electronic properties through their electron-donating nature. These characteristics are foundational for creating materials with tailored optical and electronic behaviors suitable for various advanced applications.

Although no direct studies detailing the use of this compound in OLEDs were identified, the structural motifs present in the molecule are common in materials developed for this technology. Biphenyl-containing compounds are frequently employed as host materials in the emissive layer of OLEDs due to their wide bandgap and good charge transport properties. For instance, bistriazole derivatives with a biphenyl core have been investigated as electron-favorable bipolar host materials for efficient blue phosphorescent OLEDs. researchgate.net The presence of amine groups, similar to those in triphenylamine-based polymers, can impart hole-transporting capabilities, which are crucial for efficient device performance. researchgate.netntu.edu.tw

The theoretical potential of this compound in OLEDs would likely be realized through its incorporation into larger, more complex molecular or polymeric structures. For example, it could serve as a monomer in the synthesis of polyamides or polyimides, where the biphenylamine core would contribute to the thermal stability and charge-transporting properties of the resulting polymer. mdpi.com The development of bipolar host materials, which can transport both electrons and holes, is a key area of OLED research, and the combination of the electron-accepting biphenyl core with electron-donating amine groups in derivatives of this compound could lead to such multifunctional materials. rsc.orgresearchgate.net

Table 1: Potential Roles of this compound Derivatives in OLEDs

Potential RoleStructural Feature UtilizedDesired Property
Hole-Transporting Layer (HTL)Amine GroupsHigh hole mobility and stability
Host Material in Emissive LayerBiphenyl CoreWide energy bandgap, good charge transport
Monomer for Polymeric EmittersEntire MoleculeTunable emission color, high quantum efficiency
Bipolar Host MaterialBiphenyl Core and Amine GroupsBalanced electron and hole transport

The amine groups of this compound are excellent candidates for creating chemoresponsive materials and sensors. Amines can act as binding sites for various analytes, including metal ions and protons (in pH sensing). Upon binding, the electronic properties of the molecule can be altered, leading to a detectable change in fluorescence or color (colorimetric sensing).

Research on other poly(amine) biphenyl derivatives has demonstrated their efficacy as fluorescent sensors for anions and cations. rsc.org The mechanism often involves a change in the dihedral angle between the biphenyl rings upon analyte binding, which in turn affects the fluorescence response. Similarly, heterocyclic biphenyl-based fluorochromes have been developed for the rapid detection of specific chemicals like hydrazine. nih.gov

Derivatives of this compound could be designed to exhibit high selectivity and sensitivity towards specific analytes. For example, by functionalizing the amine groups with specific recognition moieties, sensors for environmental pollutants, biological molecules, or industrial chemicals could be developed. The incorporation of this triamine into a polymer matrix could also lead to the development of solid-state sensor devices.

Table 2: Potential Sensor Applications for Functionalized this compound

Target AnalyteSensing MechanismPotential Application Area
Metal IonsChelation with amine groups leading to fluorescence changeEnvironmental monitoring, industrial process control
AnionsElectrostatic interactions and hydrogen bondingWater quality analysis
pHProtonation/deprotonation of amine groupsBiological and chemical process monitoring
Organic MoleculesHost-guest interactions with a functionalized cavityMedical diagnostics, security screening

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve crystal packing and amine group orientation, as demonstrated for structurally analogous biphenyltetraamines .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify trifluorophenyl substitution patterns and amine proton environments .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 223.0796 g/mol via high-resolution MS) and detect impurities .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Waste Disposal : Segregate amine-containing waste and dispose via certified hazardous waste facilities to prevent environmental release .

How does the electronic structure of this compound influence its reactivity in coordination chemistry?

Q. Advanced Research Focus

  • Donor Capacity : The triamine motif acts as a tridentate ligand, enabling coordination with transition metals (e.g., Mo, Cu) for catalysis or metal-organic frameworks (MOFs). Steric effects from fluorine substituents may modulate binding kinetics .
  • Computational Modeling : Employ DFT calculations to predict charge distribution and frontier molecular orbitals, guiding ligand design for catalytic applications .

What analytical techniques are suitable for assessing the thermal stability and decomposition pathways of this compound?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds (e.g., >250°C).
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to phase transitions or oxidative degradation .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products, such as fluorinated aromatic fragments .

How can this compound be functionalized for applications in optoelectronic materials?

Q. Advanced Research Focus

  • Post-Synthetic Modification : Introduce electron-withdrawing groups (e.g., nitro via nitration of the biphenyl core) to tune HOMO-LUMO gaps for organic semiconductors .
  • Polymer Integration : Copolymerize with fluorinated monomers to enhance thermal stability and charge transport in OLEDs or photovoltaic devices .

What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, reaction enthalpies) for this compound derivatives?

Q. Advanced Research Focus

  • Meta-Analysis : Cross-reference datasets from authoritative sources (e.g., NIST Chemistry WebBook) to validate boiling points (e.g., 358 K at 0.020 bar) .
  • Reproducibility Studies : Control variables like pressure (±0.001 bar) and heating rates (±0.1°C/min) during measurements to minimize discrepancies .

What role does this compound play in synthesizing fluorinated pharmaceuticals or agrochemicals?

Q. Advanced Research Focus

  • Intermediate Utility : Serve as a precursor for trifluoromethylated anilines, which are key in developing kinase inhibitors or herbicides .
  • Biological Activity Screening : Use structure-activity relationship (SAR) studies to evaluate antimicrobial or antiproliferative effects, leveraging fluorine’s bioisosteric properties .

Notes

  • Citations : Ensure adherence to safety guidelines and validate synthetic/analytical protocols using peer-reviewed methodologies .
  • Data Integrity : Cross-check CAS registry numbers (e.g., 915416-45-4 ) and consult authoritative databases (PubChem, NIST) for supplemental data.

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